molecular formula C14H8F3N3OS B2968308 N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide CAS No. 1004052-96-3

N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2968308
CAS No.: 1004052-96-3
M. Wt: 323.29
InChI Key: JNSBJFUNRMADRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a benzamide moiety substituted at the 3-position with a trifluoromethyl (-CF₃) group. The thieno[2,3-d]pyrimidine scaffold is a bicyclic system combining thiophene and pyrimidine rings, which confers unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for biological applications, particularly antimicrobial activity .

Properties

IUPAC Name

N-thieno[2,3-d]pyrimidin-4-yl-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3OS/c15-14(16,17)9-3-1-2-8(6-9)12(21)20-11-10-4-5-22-13(10)19-7-18-11/h1-7H,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSBJFUNRMADRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Benzamide: The final step usually involves coupling the thieno[2,3-d]pyrimidine core with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Structural-Activity Trends :

Compound Substituent Antibacterial Activity (vs. Amoxicillin) Antifungal Activity (vs. Fluconazole)
Target Compound 3-CF₃ High Moderate
8b 4-OCH₃ Moderate Low
8c Pyrazine-2-carboxamide Low Low
Thiomorpholine Analog Thiomorpholine High Low

Heterocyclic Core Modifications

Pyrrolo[2,3-d]pyrimidine Derivatives

The compound N-(3-((6-formyl-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethynyl)-4-methylphenyl)-3-(trifluoromethyl)benzamide () replaces the thieno[2,3-d]pyrimidine core with a pyrrolo[2,3-d]pyrimidine system. This modification shifts the biological target: the pyrrolo derivative acts as a Raf kinase inhibitor, demonstrating the critical role of the heterocyclic core in determining mechanism of action .

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () exhibit fluorinated aromatic systems and sulfonamide groups. These derivatives are optimized for kinase inhibition (e.g., targeting cancer pathways) rather than antimicrobial effects, underscoring how core heterocycle changes redirect therapeutic applications .

Pyrido[2,3-d]pyrimidine Derivatives

The compound 4-methyl-3-[(2-pyridin-3-ylpyrido[2,3-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide () features a pyrido[2,3-d]pyrimidine core.

Biological Activity

N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core fused with a trifluoromethylbenzamide group. The unique combination of these moieties contributes to its distinctive chemical and biological properties.

Property Details
IUPAC Name N-thieno[2,3-d]pyrimidin-4-yl-3-(trifluoromethyl)benzamide
Molecular Formula C14H8F3N3OS
Molecular Weight 325.29 g/mol
CAS Number 1004052-96-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. Detailed studies employing molecular docking and biochemical assays are necessary to elucidate these mechanisms further.

Biological Activities

  • Antitumor Activity : Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant antitumor properties. For instance, certain derivatives have been shown to inhibit the proliferation of non-small cell lung cancer cells by targeting d-Dopachrome tautomerase (D-DT), which plays a role in tumor growth and metastasis .
  • Enzyme Inhibition : The compound has been reported to inhibit various enzymatic activities. For example, studies have demonstrated that modifications in the structure can enhance inhibitory potency against MIF2 tautomerase activity, with some derivatives achieving IC50 values as low as 2.6 μM .
  • Pharmacological Potential : The structural characteristics of this compound suggest potential applications in drug development targeting specific diseases due to its ability to modulate biological pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of thieno[2,3-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A study published in Molecules investigated the synthesis and anticancer activity of thieno[2,3-d]pyrimidine derivatives. The results indicated that specific substitutions on the thieno[2,3-d]pyrimidine core significantly enhanced cytotoxic effects against cancer cell lines .
  • Enzyme Inhibition Studies : Another study focused on the enzyme inhibitory properties of thieno[2,3-d]pyrimidine derivatives, revealing that certain modifications could improve inhibition rates against MIF2 tautomerase .

Table 1: Summary of Biological Activities

Activity Type Target/Effect IC50 (µM)
AntitumorNon-small cell lung cancerNot specified
Enzyme InhibitionMIF2 Tautomerase2.6 ± 0.2
CytotoxicityVarious cancer cell linesVaries by derivative

Table 2: Structure-Activity Relationship (SAR)

Derivative Substituent Biological Activity
Compound ATrifluoromethylHigh MIF2 inhibition
Compound BHydroxyl groupModerate cytotoxicity
Compound CAlkyl chainLow activity

Q & A

Q. What are the established synthetic routes for N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide, and what reaction conditions optimize yield?

The compound is synthesized via a multi-step protocol involving acid-amine coupling. Key steps include:

  • Step 1 : Preparation of the thieno[2,3-d]pyrimidine core from methyl 2-aminothiophene-3-carboxylate, followed by chlorination to introduce reactive sites.
  • Step 2 : Coupling with 3-(trifluoromethyl)benzoyl chloride under microwave-assisted conditions (65°C, 2 hours) in methanol with potassium carbonate as a base, achieving yields up to 86% .
  • Purification : Flash chromatography (EtOAc/hexane gradient) ensures high purity .

Q. What analytical methods are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 9.23 ppm for aromatic protons) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ observed at m/z 546.1 vs. calculated 545.17) .
  • IR Spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound and its analogs?

  • Antibacterial Activity : Tested against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with MIC values comparable to amoxicillin .
  • Antifungal Activity : Exhibits inhibition against C. albicans and A. niger (IC₅₀ ~10–50 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in scale-up synthesis?

  • Microwave Assistance : Reduces reaction time (e.g., 2 hours vs. 12–24 hours conventional heating) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency .

Q. What strategies mitigate poor solubility in in vitro assays?

  • Co-solvent Systems : Use DMSO (≤10%) in aqueous buffers to maintain compound stability .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the benzamide moiety without disrupting activity .

Q. How can contradictory activity data between bacterial strains be resolved?

  • Replicate Assays : Use standardized CLSI protocols to minimize variability .
  • Membrane Permeability Studies : Quantify intracellular accumulation via LC-MS to identify efflux pump resistance .
  • Target Validation : Employ CRISPR-Cas9 knockout models to confirm enzyme targets (e.g., bacterial PPTases) .

Q. What computational approaches predict structure-activity relationships (SAR) for trifluoromethyl-containing analogs?

  • Molecular Docking : Simulate binding to conserved kinase domains (e.g., BCL-2, MCL-1) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., CF₃ vs. NO₂) with antibacterial potency .

Q. How are degradation products characterized under stressed stability conditions?

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C .
  • LC-HRMS : Identify major degradation products (e.g., hydrolyzed amide bonds) and propose pathways .
  • NMR Tracking : Monitor real-time structural changes in DMSO-d₆ under thermal stress .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Workbook) to resolve signal overlaps .
  • Biological Assays : Include positive controls (e.g., amoxicillin for bacteria, fluconazole for fungi) and report % inhibition at multiple concentrations .
  • Ethical Compliance : Adhere to institutional biosafety guidelines for handling antimicrobial compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.